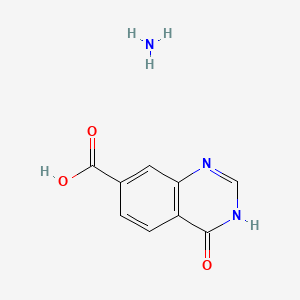![molecular formula C15H19IN2O2 B13851737 tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13851737.png)
tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes an azetidine ring fused to an indole moiety, with a tert-butyl ester and an iodine substituent. Such compounds are of interest in various fields of chemistry and pharmacology due to their potential biological activities and synthetic utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Spirocyclization: The azetidine ring is then fused to an indole moiety through a spirocyclization reaction.
Introduction of the Iodine Substituent: This step often involves iodination reactions using reagents such as iodine or iodinating agents.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized catalysts and reagents.
化学反应分析
Types of Reactions
tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido, cyano, or other substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often includes:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Interference with Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
相似化合物的比较
tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can be compared with other similar compounds to highlight its uniqueness:
tert-Butyl 4’-Bromo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: Similar structure but with a bromine substituent instead of iodine.
tert-Butyl 4’-Chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: Similar structure but with a chlorine substituent.
tert-Butyl 4’-Fluoro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: Similar structure but with a fluorine substituent.
These comparisons highlight the impact of different halogen substituents on the chemical and biological properties of the compound.
属性
分子式 |
C15H19IN2O2 |
|---|---|
分子量 |
386.23 g/mol |
IUPAC 名称 |
tert-butyl 4-iodospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H19IN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-11-6-4-5-10(16)12(11)15/h4-6,17H,7-9H2,1-3H3 |
InChI 键 |
QLDKFKLTJKMYEU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C(=CC=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


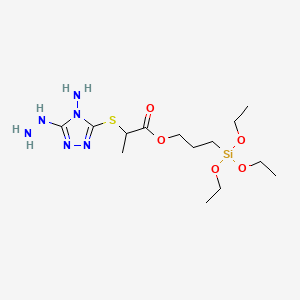
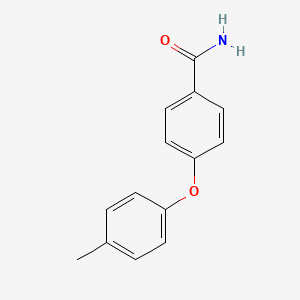
![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)
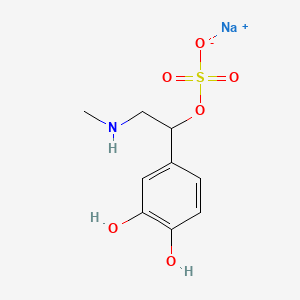
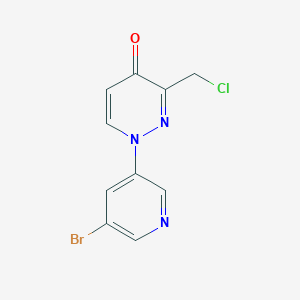
amino](1,2,3-13C3)propanoate](/img/structure/B13851687.png)
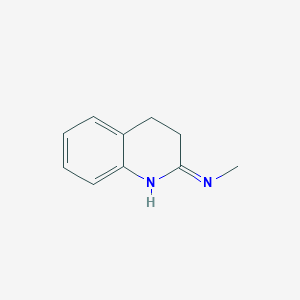
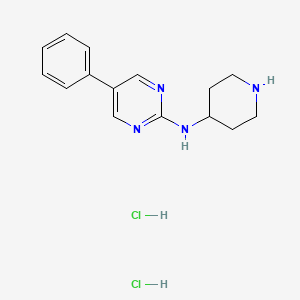
![Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate](/img/structure/B13851697.png)
![1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone](/img/structure/B13851705.png)
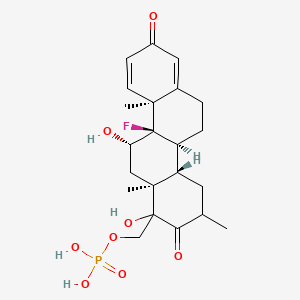
![[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+)](/img/structure/B13851718.png)
